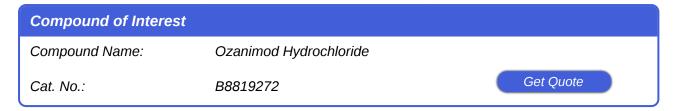


Ozanimod Hydrochloride: A Technical Overview of its Chemical Structure and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozanimod hydrochloride, the active ingredient in Zeposia®, is a potent and selective sphingosine-1-phosphate (S1P) receptor modulator.[1][2] It is an oral therapy approved for the treatment of relapsing forms of multiple sclerosis (MS) and moderately to severely active ulcerative colitis (UC).[3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacology, pharmacokinetics, and pharmacodynamics of **ozanimod hydrochloride**. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Chemical Structure and Physicochemical Properties

Ozanimod is a bi-aryl oxadiazole derivative with a chiral center, existing as the (S)-enantiomer. The hydrochloride salt form enhances its solubility and suitability for oral administration.

Table 1: Physicochemical Properties of Ozanimod Hydrochloride



Property	Value	Reference(s)
IUPAC Name	5-(3-{(1S)-1-[(2-hydroxyethyl)amino]-2,3-dihydro-1H-inden-4-yl}-1,2,4-oxadiazol-5-yl)-2-[(propan-2-yl)oxy]benzonitrile monohydrochloride	[3]
Molecular Formula	C23H24N4O3·HCl	[3]
Molecular Weight	440.92 g/mol	[3]
Appearance	White to off-white solid	[3]
Melting Point	~240 °C	[3]
рКа	7.90	[3]
Solubility	Ethanol: 1.43 mg/mLMethanol: 2.41 mg/mLpH 5.1 Aqueous Medium: 3.51 mg/mL	[3]
LogP (Partition Coefficient)	3.28	[3]

Pharmacology Mechanism of Action

Ozanimod is a selective agonist of two of the five S1P receptor subtypes: S1P₁ and S1P₅.[1][2] Its therapeutic effects are primarily attributed to its action on S1P₁ receptors on lymphocytes.[5]

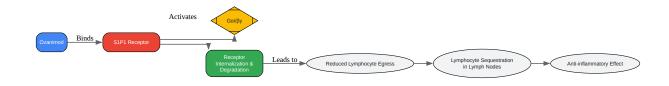
Upon binding to S1P₁ receptors on lymphocytes within lymph nodes, ozanimod induces receptor internalization and degradation.[6] This functional antagonism renders the lymphocytes unresponsive to the natural S1P gradient that directs their egress from lymphoid tissues.[1] The sequestration of lymphocytes, particularly CCR7⁺ naïve and central memory T and B cells, in the lymph nodes reduces the number of circulating lymphocytes that can migrate to sites of inflammation, such as the central nervous system in MS or the colon in UC.[1][6]

The binding of ozanimod to S1P₅ receptors, which are expressed on oligodendrocytes in the central nervous system, is also being investigated for potential neuroprotective effects.[4][7]



Signaling Pathways

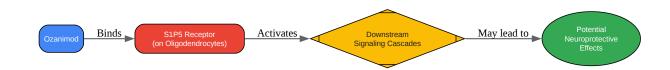
The binding of ozanimod to S1P₁ and S1P₅ receptors, which are G protein-coupled receptors (GPCRs), initiates intracellular signaling cascades. The primary pathway for S1P₁ involves coupling to the inhibitory G protein, Gαi.



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Ozanimod-S1P1 Receptor Signaling Pathway.

The downstream effects of S1P₅ activation in the CNS are still under investigation but may involve pathways related to oligodendrocyte survival and myelination.



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Ozanimod-S1P5 Receptor Signaling Pathway.

Receptor Binding and Functional Activity

Ozanimod demonstrates high potency and selectivity for S1P1 and S1P5 receptors.

Table 2: In Vitro Pharmacology of Ozanimod



Parameter	S1P ₁	S1P ₅	S1P ₂ , S1P ₃ , S1P ₄	Reference(s)
Binding Affinity (K _i)	High Affinity	High Affinity	Minimal Activity	[8]
Functional Potency (EC50)	~pM range	~nM range	>20,000-fold lower	[2][9]

Pharmacokinetics and Pharmacodynamics Pharmacokinetics

Table 3: Pharmacokinetic Properties of Ozanimod

Parameter	Description	Reference(s)
Absorption	Orally bioavailable.	[6]
Distribution	Large volume of distribution, suggesting extensive tissue penetration.	[2]
Metabolism	Extensively metabolized into active and inactive metabolites.	[6]
Elimination Half-life	Ozanimod: ~21 hours; Active metabolites: up to 11 days.	[5]

Pharmacodynamics

The primary pharmacodynamic effect of ozanimod is a dose-dependent reduction in the absolute lymphocyte count (ALC) in peripheral blood.

Table 4: Pharmacodynamic Effects of Ozanimod



Parameter	Effect	Reference(s)
Absolute Lymphocyte Count (ALC)	Dose-dependent reduction from baseline. A decrease to approximately 45% of baseline is observed at 3 months.	[5]
Lymphocyte Subsets	Greater reductions in CCR7+ T and B cells, with relative preservation of effector memory T cells.	[1][6]
ALC Recovery	Reversible upon drug discontinuation, with lymphocyte counts returning to the normal range in most patients within 3 months.	[5]

Experimental ProtocolsRadioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of ozanimod for S1P receptors.

Objective: To measure the displacement of a radiolabeled ligand from S1P₁ and S1P₅ receptors by ozanimod.

Materials:

- Membrane preparations from cells overexpressing human S1P1 or S1P5 receptors.
- Radioligand (e.g., [3H]-ozanimod).
- · Unlabeled ozanimod.
- Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
- Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).



- 96-well filter plates.
- Scintillation fluid and counter.

Procedure:

- Prepare serial dilutions of unlabeled ozanimod in assay buffer.
- In a 96-well filter plate, add a fixed concentration of radioligand to all wells.
- Add the serially diluted unlabeled ozanimod to the experimental wells. For total binding, add assay buffer. For non-specific binding, add a saturating concentration of a non-radiolabeled S1P receptor ligand.
- Add the membrane preparation to all wells to initiate the binding reaction.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
- Terminate the reaction by rapid vacuum filtration, followed by washing with ice-cold wash buffer to separate bound and free radioligand.
- Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
- Calculate the K_i value using the Cheng-Prusoff equation.[10]

[35S]GTPyS Binding Assay

This functional assay measures the activation of G proteins following agonist binding to S1P receptors.

Objective: To determine the potency (EC₅₀) and efficacy of ozanimod in activating G protein signaling downstream of S1P₁ and S1P₅ receptors.

Materials:

• Membrane preparations from cells overexpressing human S1P₁ or S1P₅ receptors.

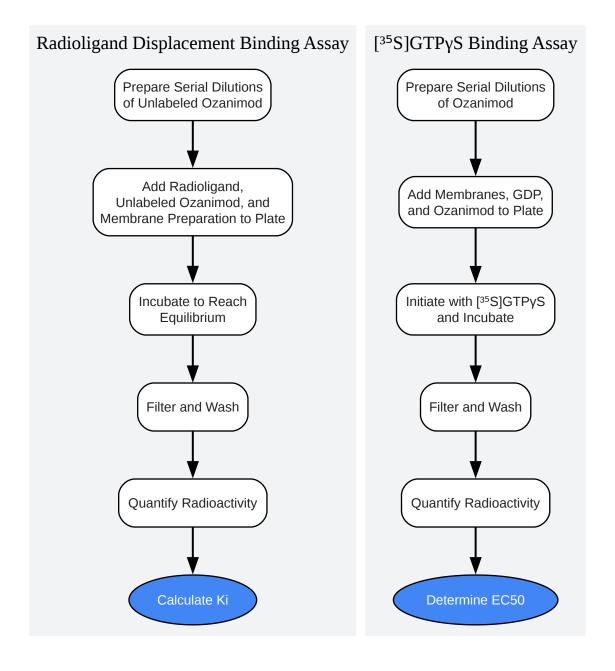


- [35S]GTPyS (radiolabeled non-hydrolyzable GTP analog).
- GDP.
- Ozanimod.
- Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
- · 96-well plates.
- Scintillation counter.

Procedure:

- Prepare serial dilutions of ozanimod in assay buffer.
- In a 96-well plate, add the membrane preparation, GDP, and the serially diluted ozanimod.
- Initiate the reaction by adding [35S]GTPγS to all wells.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
- Terminate the reaction by rapid filtration through filter plates and wash with ice-cold buffer.
- Measure the amount of bound [35S]GTPyS using a scintillation counter.
- Plot the data as a function of ozanimod concentration to determine the EC₅₀ value.[11][12]





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Workflow for Key In Vitro Assays.

Conclusion

Ozanimod hydrochloride is a selective S1P₁ and S1P₅ receptor modulator with a well-defined chemical structure and favorable physicochemical properties for oral administration. Its mechanism of action, centered on the sequestration of lymphocytes in lymphoid tissues, provides a targeted approach to immunomodulation in autoimmune diseases. The quantitative



pharmacological, pharmacokinetic, and pharmacodynamic data, along with the detailed experimental protocols, offer a solid foundation for further research into this important therapeutic agent.

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